molecular formula C20H26ClN5O4S B2436756 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide CAS No. 1189949-76-5

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2436756
CAS No.: 1189949-76-5
M. Wt: 467.97
InChI Key: KJMWJXAHXMFPQW-UHFFFAOYSA-N
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Description

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 3-chlorophenyl group, a sulfonyl group, and a pyrazole ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the 3-chlorophenyl group, and the attachment of the sulfonyl and pyrazole groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This includes using continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines: These compounds share structural similarities with the piperazine and pyrazole rings.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These compounds have similar functional groups and are studied for their antimicrobial and antiproliferative activities.

Uniqueness

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN5O4S/c1-24-14-18(19(27)22-13-17-6-3-11-30-17)20(23-24)31(28,29)26-9-7-25(8-10-26)16-5-2-4-15(21)12-16/h2,4-5,12,14,17H,3,6-11,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMWJXAHXMFPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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